
4-(5-Methoxy-1H-indol-1-yl)aniline
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Overview
Description
4-(5-Methoxy-1H-indol-1-yl)aniline is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1H-indol-1-yl)aniline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with aniline in the presence of a catalyst such as methanesulfonic acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Methoxy-1H-indol-1-yl)aniline has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the aniline substitution.
4-(2-Phenyl-1H-indol-1-yl)aniline: Similar structure with a phenyl group instead of a methoxy group.
4-(5-Fluoro-1H-indol-1-yl)aniline: Contains a fluorine atom instead of a methoxy group.
Uniqueness
4-(5-Methoxy-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(5-Methoxy-1H-indol-1-yl)aniline, a compound featuring an indole structure with a methoxy group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes an aniline moiety attached to a methoxy-substituted indole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that certain indolyl-pyridinyl-propenone analogues induce a novel form of cell death known as methuosis , particularly against glioblastoma cells resistant to conventional therapies. The effectiveness of these compounds is often linked to their ability to disrupt microtubule formation and induce vacuolization in cancer cells .
The biological activity of this compound appears to be influenced by the position of the methoxy group on the indole ring. Research has demonstrated that:
- 5-Methoxy substitution tends to induce methuosis, characterized by large vacuoles within cells.
- 6-Methoxy substitution significantly enhances growth inhibitory potency via microtubule disruption, leading to mitotic arrest .
Study 1: Indole Derivatives and Glioblastoma
A study evaluated various indole derivatives, including those with methoxy substitutions, against the U251 glioblastoma cell line. The results indicated that:
- Compounds with 5-methoxy groups (like 1a ) demonstrated a GI50 of approximately 2.30 μM, effectively inducing methuosis.
- The 6-methoxy derivative (9b ) exhibited enhanced potency with a GI50 of 0.09 μM, indicating a shift towards microtubule disruption as the primary mechanism of action .
Compound | GI50 (μM) | Mechanism of Action |
---|---|---|
1a | 2.30 | Methuosis |
9b | 0.09 | Microtubule disruption |
Study 2: Marine-Derived Indole Alkaloids
Further research into marine-derived indole alkaloids has revealed various biological activities, including anti-inflammatory effects and inhibition of viral infections (e.g., H1N1). Such findings suggest that derivatives similar to this compound may possess diverse therapeutic potentials beyond anticancer activity .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(5-methoxyindol-1-yl)aniline |
InChI |
InChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3 |
InChI Key |
XOPYWZUGFSGFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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